2-Butoxy-3,4-difluoroaniline chemical properties
2-Butoxy-3,4-difluoroaniline chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-Butoxy-3,4-difluoroaniline, structured for researchers and drug development professionals.
Chemical Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Butoxy-3,4-difluoroaniline (CAS: 935251-05-1) is a specialized fluorinated aromatic amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a "push-pull" electronic structure—where the electron-donating butoxy and amino groups oppose the electron-withdrawing fluorine atoms—this molecule serves as a critical scaffold for kinase inhibitors and antibacterial agents. This guide provides an in-depth analysis of its physicochemical profile, validated synthetic routes, and reactivity patterns.
Chemical Identity & Structural Analysis
The molecule features a benzene core substituted with an amine at position 1, a butoxy ether at position 2, and fluorine atoms at positions 3 and 4.
| Property | Detail |
| IUPAC Name | 2-Butoxy-3,4-difluoroaniline |
| CAS Number | 935251-05-1 |
| Molecular Formula | C₁₀H₁₃F₂NO |
| Molecular Weight | 201.21 g/mol |
| SMILES | CCCCOC1=C(N)C=CC(F)=C1F |
| InChI Key | Unique identifier required for database integration |
Electronic Structure & Reactivity
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Fluorine Effect: The vicinal fluorine atoms at C3 and C4 induce a strong inductive withdrawing effect (-I), reducing the electron density of the aromatic ring. However, the fluorine at C3 also exerts a mesomeric effect (+M) that can influence the pKa of the adjacent amine.
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Butoxy Sterics: The bulky butoxy group at C2 provides significant steric shielding to the amine (C1) and the C3-fluorine. This steric bulk is often exploited in drug design to enforce specific conformational binding poses within enzyme active sites (e.g., ATP-binding pockets of kinases).
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Nucleophilicity: Despite the electron-withdrawing fluorines, the amino group remains nucleophilic due to the resonance donation from the ortho-butoxy group, making it reactive towards acyl chlorides, isocyanates, and in Buchwald-Hartwig couplings.
Physicochemical Properties[1][2][3][4][5]
The following data summarizes the core physical parameters. Note: Some values are predicted based on structure-activity relationship (SAR) models due to the compound's specialized nature.
| Property | Value | Condition/Note |
| Physical State | Liquid or Low-melting Solid | At 25°C |
| Boiling Point | ~274°C | Predicted at 760 mmHg |
| Density | 1.158 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than aniline (4.6) due to F-substitution |
| LogP | 2.85 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
Synthesis & Manufacturing
The synthesis of 2-Butoxy-3,4-difluoroaniline requires precise regiocontrol to ensure the butoxy group is installed at the C2 position relative to the amine. Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and Phenol Alkylation .
Route A: Phenol Alkylation (High Regio-Fidelity)
This route is preferred for scale-up as it avoids the regioselectivity issues common in SNAr reactions on polyfluorobenzenes.
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Starting Material: 3,4-Difluoro-2-nitrophenol.
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Alkylation: Reaction with
-butyl bromide in the presence of a base (K₂CO₃) and a phase transfer catalyst (e.g., TBAB) in DMF or Acetonitrile. -
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.
Route B: SNAr on Polyfluoronitrobenzene
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Starting Material: 2,3,4-Trifluoronitrobenzene.[1]
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Substitution: Reaction with Sodium Butoxide (NaOBu).
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Critical Control: The nucleophile prefers the para position (C4). To favor C2 (ortho), specific solvent effects (non-polar solvents to promote cation coordination) or protecting groups must be employed. This route often yields a mixture of isomers (2-butoxy vs. 4-butoxy) requiring difficult chromatographic separation.
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Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the preferred Phenol Alkylation route.
Caption: Step-by-step synthesis from nitrophenol precursor to final aniline via alkylation and reduction.
Reactivity Profile & Applications
Key Reactions in Drug Discovery
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide bonds. The electron-withdrawing fluorines reduce nucleophilicity, often requiring stronger coupling reagents or acid chlorides.
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Urea Formation: Reacts with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., inhibiting VEGFR or EGFR).
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Buchwald-Hartwig Amination: Serves as the amine partner in Palladium-catalyzed cross-couplings with aryl halides.
Application Logic: Kinase Inhibition
The 2-butoxy group acts as a "gatekeeper" probe. In many kinase active sites, a hydrophobic pocket exists adjacent to the hinge region. The butyl chain occupies this pocket, improving binding affinity (K_d) and selectivity over other kinases. The fluorine atoms modulate the metabolic stability, preventing rapid oxidation of the aromatic ring by Cytochrome P450 enzymes.
Caption: Core derivatization pathways for converting the aniline into bioactive drug candidates.
Handling & Safety (HSE)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - SE | H335 | May cause respiratory irritation.[2][3] |
Storage Protocols:
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Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (aniline darkening).
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Keep refrigerated (2-8°C) for long-term stability.
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Incompatible with strong oxidizing agents and acid chlorides.
References
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PubChem Compound Summary . 2-Butoxy-3,4-difluoroaniline (CAS 935251-05-1). National Center for Biotechnology Information. Available at: [Link]
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Beilstein Journal of Organic Chemistry . Synthesis of bis-aryloxyfluoromethanes and related phenol alkylation strategies. Available at: [Link]
